3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine dioxides. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound includes a benzene ring fused to a thiadiazine ring, with a chloromethyl group attached to the nitrogen atom.
Mechanism of Action
Target of Action
The primary targets of 3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels and AMPA receptors . These targets play a crucial role in regulating cellular functions such as insulin release and neuronal signaling .
Mode of Action
This compound acts as an activator of ATP-sensitive potassium channels . By opening these channels, it influences the membrane potential and cellular excitability, leading to the inhibition of insulin release . It also modulates AMPA receptors, which are involved in fast synaptic transmission in the central nervous system .
Biochemical Pathways
The activation of ATP-sensitive potassium channels and modulation of AMPA receptors by this compound affects several biochemical pathways. These include the regulation of insulin secretion, neuronal excitability, and potentially other pathways related to cardiovascular and hypertensive effects .
Pharmacokinetics
The compound’s effectiveness at certain concentrations suggests it has sufficient bioavailability .
Result of Action
The activation of ATP-sensitive potassium channels by this compound leads to the inhibition of insulin release . Its modulation of AMPA receptors could have effects on neuronal signaling, but the specific molecular and cellular effects require further investigation .
Biochemical Analysis
Biochemical Properties
This compound has been reported to interact with various enzymes and proteins, contributing to its biochemical activity . For instance, it has been evaluated as a KATP channel activator, influencing the function of both pancreatic endocrine tissue and vascular smooth muscle tissue . The 3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has also been associated with the inhibition of insulin release from rat pancreatic B cells .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been reported to have an impact on cell signaling pathways and gene expression . For example, it has been associated with the activation of KATP channels, which can influence various cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and changes in gene expression . It has been suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with appropriate reagents. One common method includes the reaction of 2-chlorobenzenesulfonamide with formaldehyde and a secondary amine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiadiazine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzothiadiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and as a modulator of potassium channels.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds such as:
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its antihypertensive and diuretic properties.
1,2,4-Pyridothiadiazine 1,1-dioxide: Exhibits similar biological activities but with different potency and selectivity.
Thienothiadiazine dioxides: These compounds are studied for their potential as positive allosteric modulators of AMPA and kainate receptors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(chloromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8/h1-4,8,10-11H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBMFUGAWHAZDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(NS2(=O)=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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